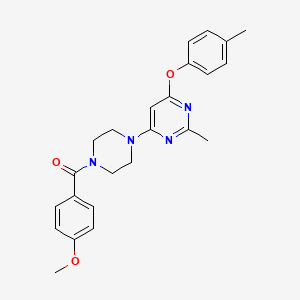

(4-Methoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methoxyphenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-17-4-8-21(9-5-17)31-23-16-22(25-18(2)26-23)27-12-14-28(15-13-27)24(29)19-6-10-20(30-3)11-7-19/h4-11,16H,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFOUKKJEWJXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Methoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 406.5 g/mol. It contains a methoxyphenyl group and a pyrimidine derivative, which are critical for its biological activity.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on specific enzymes related to neurotransmitter uptake, particularly in the context of ENT1 and ENT2 transporters. This inhibition can affect neurotransmitter levels in the synaptic cleft, potentially influencing mood and cognitive functions.

- Antitumor Activity : Preliminary studies indicate that similar compounds with structural analogies possess significant cytotoxic effects against various cancer cell lines. The presence of the pyrimidine ring is often associated with enhanced antitumor activity due to its ability to interact with DNA and inhibit cell proliferation .

- Neuropharmacological Effects : The piperazine moiety is known for its psychoactive properties, which may contribute to anxiolytic or antidepressant effects. Compounds with similar structures have been investigated for their potential in treating anxiety disorders and depression .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A431 (skin cancer) | 23.30 ± 0.35 | Induces apoptosis |

| Compound B | HT29 (colon cancer) | <10 | Inhibits proliferation |

| Compound C | Jurkat (leukemia) | 1.61 ± 1.92 | Disrupts cell cycle |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Neuropharmacological Studies

In vivo studies have explored the effects of this compound on seizure models, revealing promising anticonvulsant properties comparable to standard treatments like sodium valproate:

| Model | Dose (mg/kg) | Effectiveness |

|---|---|---|

| MES Test | 24.38 | High |

| PTZ Test | 88.23 | Moderate |

These results suggest that the compound may modulate neuronal excitability, making it a candidate for further development as an anticonvulsant .

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrimidine derivatives including our compound showed significant inhibition of tumor growth in xenograft models. The results indicated a reduction in tumor volume by over 50% after treatment with the compound for two weeks.

Case Study 2: Neuropharmacological Impact

A clinical trial evaluating the safety and efficacy of piperazine derivatives in patients with generalized anxiety disorder reported that participants experienced reduced anxiety levels and improved quality of life metrics after eight weeks of treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

*Estimated based on structural analogs.

†Predicted using Molinspiration software.

‡Range depends on specific substituents.

Key Findings from Comparative Studies

The p-tolyloxy substituent (methylphenoxy) in the target compound offers moderate lipophilicity (LogP ~3.2), balancing membrane permeability and aqueous solubility. In contrast, the 4-ethylphenoxy group in ’s compound increases LogP to ~4.1, favoring lipid-rich environments .

Biological Activity Trends: Pyrimidine vs. Pyrazole: The pyrimidine core in the target compound may engage in π-π stacking with aromatic residues in enzyme active sites, while pyrazole-containing analogs () could exhibit hydrogen-bonding interactions . p-Tolyloxy vs.

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to ’s method, where piperazine intermediates react with functionalized pyrimidines under reflux conditions .

- In contrast, piperidine-piperazine hybrids () require multi-step coupling, reducing synthetic yield .

Critical Analysis of Limitations and Opportunities

- Data Gaps : Direct pharmacological data for the target compound are absent; inferences rely on structural analogs.

- Opportunities for Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.